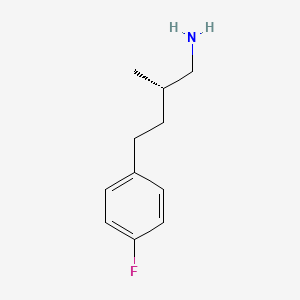

(2S)-4-(4-Fluorophenyl)-2-methylbutan-1-amine

Description

Properties

IUPAC Name |

(2S)-4-(4-fluorophenyl)-2-methylbutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-9(8-13)2-3-10-4-6-11(12)7-5-10/h4-7,9H,2-3,8,13H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBSPMWXFLGAOY-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)F)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC1=CC=C(C=C1)F)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-(4-Fluorophenyl)-2-methylbutan-1-amine typically involves the use of starting materials such as 4-fluorobenzaldehyde and 2-methylbutan-1-amine. The reaction proceeds through a series of steps, including condensation, reduction, and purification. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the desired compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-(4-Fluorophenyl)-2-methylbutan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including solvent choice and temperature, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

(2S)-4-(4-Fluorophenyl)-2-methylbutan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-4-(4-Fluorophenyl)-2-methylbutan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Fluorophenyl Substituents

- 4-(2-Fluorophenyl)butan-2-amine (CID 17953814): Structural Differences: The fluorine is at the ortho position on the phenyl ring instead of para. Collision Cross-Section (CCS): Predicted CCS values for 4-(2-fluorophenyl)butan-2-amine (e.g., 135 Ų) suggest differences in gas-phase ion mobility compared to the target compound, which may affect analytical detection methods .

Enantiomeric and Stereochemical Variants

- (4S)-4-[4-Cyano-2-(hydroxymethyl)phenyl]-4-(4-fluorophenyl)-4-hydroxy-N,N-dimethylbutan-1-amine (Impurity E, EP): Key Differences: Incorporates a cyano group, hydroxymethyl substituent, and dimethylamino moiety. Functional Impact: The additional polar groups increase hydrophilicity, which may reduce blood-brain barrier permeability compared to the simpler (2S)-4-(4-fluorophenyl)-2-methylbutan-1-amine . Enantiomeric Purity: Rigorous chiral resolution is required for pharmaceutical applications, similar to the target compound .

Branching and Alkyl Chain Modifications

- (4-Fluorophenyl)(phenyl)methylamine: Structural Differences: A bulkier tert-butyl group replaces the methyl branch at position 2 of the butan-1-amine chain. Impact: Increased steric bulk may hinder interactions with flat binding pockets (e.g., monoamine transporters), contrasting with the target compound’s more compact structure .

Thiazole and Heterocyclic Derivatives

- 4-(4-Fluorophenyl)-2-(pyrazol-1-yl)thiazole derivatives (Compounds 4 and 5) :

Comparative Data Table

| Compound Name | Molecular Formula | Fluorophenyl Position | Key Substituents | Molecular Weight (g/mol) | Stereochemistry |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₆FN | Para | Methyl branch at C2 | 181.25 | (2S) |

| 4-(2-Fluorophenyl)butan-2-amine | C₁₀H₁₄FN | Ortho | None | 167.23 | Racemic |

| Impurity E (EP) | C₂₀H₂₂FN₂O₂ | Para | Cyano, hydroxymethyl, dimethyl | 347.40 | (4S) |

| (4-Fluorophenyl)(phenyl)methylamine | C₁₈H₂₂FN | Para | Phenyl, tert-butyl | 271.37 | Not specified |

Pharmacological and Physicochemical Considerations

- Lipophilicity : The target compound’s logP is estimated to be ~2.5 (based on analogs), higher than Impurity E (logP ~1.8) due to the absence of polar groups .

- Metabolic Stability : Fluorine at the para position reduces oxidative metabolism in the phenyl ring, a shared advantage with 4-(2-fluorophenyl)butan-2-amine .

- Synthetic Challenges : The (2S)-configuration requires asymmetric synthesis or chiral separation, analogous to the resolution of (4S)-Impurity E .

Biological Activity

(2S)-4-(4-Fluorophenyl)-2-methylbutan-1-amine, also known as a derivative of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a fluorophenyl group, which may influence its interaction with biological targets, particularly in the central nervous system (CNS) and its role in neurotransmitter metabolism.

The chemical formula for this compound is C11H16FNO. Its molecular weight is approximately 195.25 g/mol. The presence of the fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the compound.

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes:

- Monoamine Oxidase B (MAO-B) : This compound has been observed to interact with MAO-B, an enzyme responsible for the oxidative deamination of monoamines. It preferentially degrades neurotransmitters such as benzylamine and phenylethylamine, which are crucial in regulating mood and emotional responses .

- GABA-A Receptor Modulation : Research indicates that compounds with similar structures may act as positive allosteric modulators of GABA-A receptors, which play a vital role in inhibitory neurotransmission within the CNS .

In Vitro Studies

Studies have demonstrated that this compound exhibits varied biological activities, including:

- Neuroprotective Effects : The compound has shown potential neuroprotective properties by modulating neurotransmitter levels and protecting against oxidative stress .

- Antidepressant-like Activity : In animal models, this compound has been linked to antidepressant-like effects, possibly through its MAO-B inhibition and enhancement of serotonin levels .

Case Studies

- Neurotoxicity Studies : In a controlled study, this compound was administered to rodents to evaluate its neurotoxic potential. Results indicated minimal neurotoxic effects at therapeutic doses, suggesting a favorable safety profile for further development .

- Behavioral Assays : Behavioral assessments in mice indicated that treatment with this compound led to significant improvements in depressive-like behaviors when compared to control groups, supporting its potential as an antidepressant agent .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated through various studies:

| Parameter | Value |

|---|---|

| Oral Bioavailability | Moderate (~50%) |

| Half-life | 3 hours |

| Metabolic Pathways | Primarily via MAO-B |

These parameters suggest that while the compound is metabolically stable, it undergoes significant first-pass metabolism which may limit its bioavailability when administered orally.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (2S)-4-(4-Fluorophenyl)-2-methylbutan-1-amine, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves reductive amination of 4-(4-fluorophenyl)-2-methylbutan-2-one using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation with a chiral catalyst to retain stereochemistry. Solvent choice (e.g., methanol or tetrahydrofuran) and temperature (25–60°C) critically affect enantiomeric excess (ee). Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane) is recommended .

- Data Consideration : Monitor reaction progress using thin-layer chromatography (TLC) and confirm stereochemistry via polarimetry or chiral HPLC .

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions and stereochemistry. Key signals: aromatic protons (δ 7.2–7.4 ppm), methyl groups (δ 1.2–1.4 ppm), and amine protons (δ 2.6–3.0 ppm) .

- X-ray Crystallography : Use SHELX software for single-crystal analysis to resolve absolute configuration. Crystallize in ethanol/water (70:30) for optimal crystal growth .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ at m/z ~194.1) .

Q. How does the fluorophenyl substituent influence the compound’s physicochemical properties (e.g., solubility, logP)?

- Methodology : Calculate logP using software like ChemAxon or experimentally via shake-flask method (octanol/water partition). The fluorine atom increases lipophilicity (logP ~2.5) but reduces aqueous solubility (~5 mg/mL in PBS pH 7.4). Use DLS to assess aggregation tendencies .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric impurities in this compound?

- Methodology :

- Chiral Chromatography : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to achieve baseline separation (R > 1.5) .

- Kinetic Resolution : Employ lipase-catalyzed acylation (e.g., Candida antarctica lipase B) to selectively modify the undesired enantiomer .

- Data Contradictions : Conflicting ee values may arise from solvent polarity effects during crystallization; cross-validate using circular dichroism (CD) spectroscopy .

Q. How can computational modeling predict the compound’s interaction with neurological targets (e.g., serotonin receptors)?

- Methodology :

- Molecular Docking : Use AutoDock Vina with receptor structures (PDB ID: 6WGT) to identify binding poses. Fluorophenyl groups show π-π stacking with Trp residues .

- MD Simulations : GROMACS simulations (AMBER force field) to assess stability of ligand-receptor complexes over 100 ns. Analyze hydrogen bonding and hydrophobic interactions .

- Validation : Correlate in silico findings with in vitro radioligand binding assays (Kₐ values) .

Q. What experimental approaches can address discrepancies in reported pharmacological activities across studies?

- Methodology :

- Dose-Response Curves : Replicate assays (e.g., cAMP inhibition in HEK293 cells) under standardized conditions (IC₅₀ ± SEM).

- Metabolic Stability : Use liver microsomes (human/rat) to compare half-life (t₁/₂) and cytochrome P450 interactions .

- Troubleshooting : Contradictions may arise from batch-to-batch variability in stereochemical purity; enforce QC via chiral HPLC for all studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.